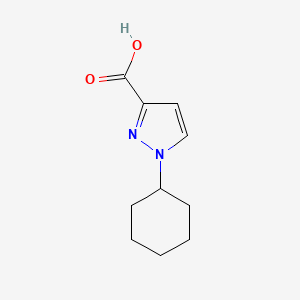

1-cyclohexyl-1H-pyrazole-3-carboxylic acid

Description

Historical Trajectory and Evolution of Pyrazole (B372694) Chemistry

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com The first synthesis of the pyrazole ring was achieved by Hans von Pechmann in 1898, who prepared it from the reaction of acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com Another foundational method, the Knorr-pyrazole synthesis, involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and remains a cornerstone in the synthesis of substituted pyrazoles. ijraset.comnumberanalytics.com The discovery of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, further expanded the interest in this heterocyclic system. wikipedia.org Since these initial discoveries, the field has evolved significantly, with the development of numerous synthetic methodologies and a growing understanding of the compound's broad utility. numberanalytics.com

Structural Significance of the Pyrazole Heterocycle in Advanced Chemical Systems

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.orgijraset.comnumberanalytics.com This unique structural arrangement imparts a distinct electronic nature and reactivity to the molecule. numberanalytics.comglobalresearchonline.net The presence of both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom allows for diverse intermolecular interactions. mdpi.com Its planar and conjugated ring structure results in aromaticity, lending it stability. ijraset.com The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This structural motif is a key component in a number of commercially available drugs, such as the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. wikipedia.orgacs.org The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its chemical and physical properties for specific applications in drug design, agrochemicals, and materials science. numberanalytics.comnih.gov

Overview of Current Research Trends in Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives are a particularly important subclass of pyrazole compounds, recognized for their significant biological activities. rawdatalibrary.neteurekaselect.com Current research is heavily focused on the synthesis and evaluation of novel derivatives for potential use in medicine. researchgate.net These compounds are being investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rawdatalibrary.netresearchgate.net

Modern synthetic chemistry is exploring more efficient and environmentally friendly methods for creating these derivatives, such as "one-pot" synthesis procedures that combine multiple reaction steps. mdpi.com Research also extends to the use of pyrazole derivatives in materials science, where they have applications as fluorescent substances and dyes. globalresearchonline.net The ability to strategically functionalize the pyrazole core continues to drive research, with scientists aiming to develop new molecules with enhanced efficacy and novel applications. mdpi.com

Specific Research Focus: 1-Cyclohexyl-1H-pyrazole-3-carboxylic acid within Pyrazole Science

Within the broader field of pyrazole chemistry, This compound has emerged as a compound of specific research interest. Its synthesis has been reported as part of medicinal chemistry campaigns aimed at developing new therapeutic agents. nih.gov

One notable synthesis of this compound resulted in a white powder with a yield of 80%. nih.govunipr.it The primary research application for this compound has been in the development of inhibitors for the enzyme O-acetylserine sulphhydrylase (OASS), which is a target in the search for new antibacterial agents. nih.gov Researchers have focused on this molecule and its derivatives to understand the structure-activity relationship and to optimize its binding to the target enzyme. nih.gov The carboxylic acid group is considered crucial for its interaction with the active site of the OASS enzyme. nih.gov

Below are tables detailing the chemical properties and spectroscopic data for this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄N₂O₂ | sigmaaldrich.com |

| InChI Key | MTOAXJFDFRWWSF-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Powder | nih.govunipr.itsigmaaldrich.com |

| Appearance | White | nih.govunipr.it |

¹H NMR Spectroscopic Data for this compound Solvent: Methanol-d₄

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 7.72 | d | 1H | Pyrazole ring H | nih.govunipr.it |

| 6.75 | d | 1H | Pyrazole ring H | nih.govunipr.it |

| 4.21 | tt | 1H | Cyclohexyl CH | nih.govunipr.it |

| 2.16 – 2.01 | m | 2H | Cyclohexyl CH₂ | nih.govunipr.it |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOAXJFDFRWWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177304-20-9 | |

| Record name | 1-cyclohexyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Organic Reactions and Reactivity Profiles of 1 Cyclohexyl 1h Pyrazole 3 Carboxylic Acid

Nucleophilic Reactivity at the Pyrazole (B372694) Core and Carboxylic Acid Site

The pyrazole ring itself is an electron-rich heterocycle. The presence of two adjacent nitrogen atoms significantly influences the electron density around the ring. Specifically, the carbon atoms at the C3 and C5 positions are rendered electron-deficient due to the electron-withdrawing inductive effect of the pyridine-like nitrogen atom (N2), making them susceptible to nucleophilic attack under certain conditions. chemicalbook.comnih.gov However, the carboxylic acid group at C3 and the bulky cyclohexyl group at N1 also play crucial roles in modulating this reactivity.

The carboxylic acid moiety is the primary site of reaction with strong bases and nucleophiles like organometallic reagents. The acidic proton of the carboxyl group will react readily with such reagents in an acid-base reaction.

With Grignard reagents (R-MgX), the reaction is typically limited to deprotonation. The Grignard reagent, being a strong base, will abstract the acidic proton of the carboxylic acid to form a magnesium carboxylate salt and the corresponding alkane. This initial acid-base reaction is fast and generally prevents any subsequent nucleophilic attack at the carbonyl carbon. For the reaction to proceed to nucleophilic addition, the carboxylic acid must first be converted to a less acidic derivative, such as an ester or an acid chloride.

In contrast, organolithium reagents (R-Li), which are more reactive than Grignard reagents, can participate in a two-step reaction. The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. A second equivalent can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylate. This forms a dilithio gem-diol intermediate, which upon acidic workup yields a ketone.

Table 1: Predicted Reactions with Organometallic Reagents

| Reagent | Predicted Intermediate | Final Product (after workup) |

|---|---|---|

| CH₃MgBr (1 eq.) | 1-Cyclohexyl-1H-pyrazole-3-carboxylate magnesium bromide | 1-Cyclohexyl-1H-pyrazole-3-carboxylic acid (regenerated) |

The pyrazole ring is generally aromatic and stable, resistant to ring-opening under mild conditions. chemicalbook.com However, under forcing conditions, such as the use of a very strong base, cleavage of the ring can occur. Deprotonation at the C3 position, which is rendered acidic by the adjacent nitrogen atoms, can initiate a ring-opening cascade. pharmaguideline.com The presence of the electron-withdrawing carboxylic acid group at C3 could potentially facilitate such a deprotonation, although this would require a base strong enough to first deprotonate the carboxylic acid itself.

Pathways involving ozonolysis or electrolytic oxidation are also known to cause the cleavage of the pyrazole ring system, though these are non-selective methods that would also likely oxidize the cyclohexyl substituent. chemicalbook.com Specific rearrangement pathways for this compound are not widely documented, suggesting the high stability of the substituted pyrazole scaffold.

Electrophilic Aromatic Substitution on the Pyrazole Ring System

The pyrazole ring is capable of undergoing electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The N1-cyclohexyl group is an activating group, donating electron density into the ring system. The N2 atom acts as a deactivating "pyridine-like" nitrogen, withdrawing electron density inductively. The C3-carboxylic acid group is a strongly deactivating group.

The combination of these effects directs incoming electrophiles preferentially to the C4 position. chemicalbook.comglobalresearchonline.net The C4 carbon has the highest electron density in the pyrazole ring, making it the most nucleophilic position. chemicalbook.com The deactivating nature of the carboxylic acid group at C3 further disfavors substitution at the adjacent C4 position to some extent but overwhelmingly prevents substitution at the C5 position.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (-NO₂) at the C4 position. scribd.com

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in a suitable solvent typically results in substitution at the C4 position. globalresearchonline.net

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H) at the C4 position. scribd.com

Friedel-Crafts Reactions: Acylation and alkylation are generally difficult on pyrazole rings due to the deactivating effect of the nitrogen atoms and the potential for the Lewis acid catalyst to complex with the N2 lone pair.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Cyclohexyl-4-nitro-1H-pyrazole-3-carboxylic acid |

| Bromination | Br₂, AcOH | Br⁺ | 4-Bromo-1-cyclohexyl-1H-pyrazole-3-carboxylic acid |

Cyclization and Annulation Reactions of Pyrazole Carboxylic Acid Derivatives

The carboxylic acid group at the C3 position is a versatile handle for constructing fused heterocyclic systems. By converting the carboxylic acid into more reactive derivatives like acid chlorides or esters, a variety of cyclization reactions can be achieved.

A prominent reaction of pyrazole-3-carboxylic acid derivatives is the synthesis of pyrazolo[3,4-d]pyridazinones. This is typically accomplished through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. researchgate.net The process generally involves two steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species. A common method is the reaction with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 1-cyclohexyl-1H-pyrazole-3-carbonyl chloride.

Cyclocondensation: The activated acyl chloride is then treated with hydrazine hydrate (N₂H₄·H₂O). The hydrazine acts as a dinucleophile, first attacking the acyl chloride to form a hydrazide intermediate, which then undergoes intramolecular cyclization by attacking the adjacent C4 carbon of the pyrazole ring (or an ester at C4 if present), followed by dehydration to yield the fused bicyclic system. The reaction results in the formation of 2-cyclohexyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one. researchgate.netnih.gov

This synthetic strategy is a key route to a class of compounds investigated for various biological activities. nih.gov

Intramolecular cyclization of this compound would necessitate the presence of a suitable nucleophilic or electrophilic functional group on the N1-cyclohexyl ring. Without such a group, intramolecular cyclization is not a feasible pathway.

Hypothetically, if the cyclohexyl ring were functionalized, various fused systems could be accessed. For example:

An amino or hydroxyl group on the cyclohexyl ring could potentially undergo an intramolecular amidation or esterification reaction with the C3-carboxylic acid (or its activated form) to form a fused lactam or lactone, respectively. The feasibility and regioselectivity of such a reaction would depend on the position of the substituent on the cyclohexyl ring and the reaction conditions employed.

The formation of such polycyclic structures would require careful synthetic design to introduce the necessary functionality onto the cyclohexyl moiety prior to the cyclization step.

Decarboxylation Mechanisms and Resulting Pyrazole Analogues

The decarboxylation of pyrazole carboxylic acids, particularly 1-substituted-1H-pyrazole-3-carboxylic acids like this compound, is a significant transformation for the synthesis of various pyrazole analogues. This process involves the removal of a carboxyl group, typically through thermal or catalyzed methods, leading to the formation of a C-H bond at the 3-position of the pyrazole ring. The resulting primary analogue from the decarboxylation of this compound is 1-cyclohexyl-1H-pyrazole.

The mechanism of decarboxylation for heteroaromatic carboxylic acids can proceed through several pathways, largely dependent on the reaction conditions and the electronic nature of the heterocyclic ring. For pyrazole-3-carboxylic acids, the reaction is believed to proceed through a zwitterionic intermediate, where the pyrazole nitrogen at the 2-position is protonated. This protonation increases the electron-withdrawing nature of the pyrazole ring, facilitating the departure of carbon dioxide.

Thermal Decarboxylation:

In the absence of a catalyst, the decarboxylation of this compound can be induced by heat. The proposed mechanism involves the formation of a zwitterion, followed by the elimination of CO2 to yield a carbanionic intermediate. This intermediate is then protonated by the carboxylic acid proton or another proton source in the reaction medium to give the final product, 1-cyclohexyl-1H-pyrazole. The stability of the carbanionic intermediate at the C-3 position of the pyrazole ring is a crucial factor in this process.

Catalytic Decarboxylation:

The decarboxylation can be facilitated by the use of acid or metal catalysts.

Acid Catalysis: In the presence of a strong acid, the carboxylic acid group is protonated, which can weaken the C-C bond and promote the release of carbon dioxide. The resulting pyrazole is then formed after deprotonation.

Metal Catalysis: Transition metal catalysts, such as copper, are known to be effective in promoting the decarboxylation of aromatic and heteroaromatic carboxylic acids. The mechanism is thought to involve the formation of a copper carboxylate salt. This complex can then undergo thermal decomposition, where the metal facilitates the cleavage of the C-C bond and the release of CO2. The resulting organometallic intermediate is then protonated to yield the decarboxylated pyrazole.

The pyrazole analogues obtained from the decarboxylation of this compound and its derivatives can be further functionalized to create a library of compounds with diverse chemical properties.

Solvent Effects and Catalysis in Pyrazole Carboxylic Acid Transformations

The choice of solvent and catalyst plays a pivotal role in directing the outcome of transformations involving pyrazole carboxylic acids, including decarboxylation and other functional group manipulations. These factors can significantly influence reaction rates, yields, and selectivity.

Solvent Effects:

The polarity of the solvent can have a profound impact on the decarboxylation of this compound.

Polar Protic Solvents: Solvents like water and alcohols can stabilize the charged intermediates and transition states involved in the decarboxylation mechanism through hydrogen bonding. This can lead to an acceleration of the reaction rate. For instance, polar solvents can facilitate the formation and stabilization of the zwitterionic intermediate crucial for decarboxylation.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective for decarboxylation reactions. Their high dielectric constants can help to solvate charged species, and their ability to act as proton acceptors can facilitate the removal of the carboxylic proton.

Nonpolar Solvents: In nonpolar solvents, the decarboxylation is generally slower due to the poor stabilization of polar intermediates.

The interplay between solvent polarity and reaction kinetics is a critical consideration for optimizing the synthesis of pyrazole analogues.

Catalysis:

The use of catalysts is a powerful strategy to enhance the efficiency and selectivity of pyrazole carboxylic acid transformations.

Acid Catalysis: As mentioned, acids can catalyze decarboxylation. The choice of acid and its concentration can be tuned to control the reaction rate.

Base Catalysis: In some transformations of pyrazole carboxylic acids, bases can be employed to deprotonate the carboxylic acid, forming a carboxylate salt. This can influence the subsequent reactivity of the molecule.

Transition Metal Catalysis: A wide range of transition metal catalysts, including those based on palladium, copper, rhodium, and iridium, are utilized in the functionalization of pyrazoles. For transformations of this compound, metal catalysts can be employed for reactions beyond decarboxylation, such as cross-coupling reactions to introduce new substituents onto the pyrazole ring. The ligand environment around the metal center is crucial in determining the catalyst's activity and selectivity. For example, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds at various positions of the pyrazole ring, starting from a halogenated pyrazole derivative which could be synthesized from the corresponding carboxylic acid.

The selection of an appropriate solvent-catalyst system is therefore essential for achieving the desired transformation of this compound with high efficiency and selectivity, enabling the synthesis of a diverse range of pyrazole analogues.

Mechanistic Biological Activity Studies of 1 Cyclohexyl 1h Pyrazole 3 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles and Biochemical Target Engagement

The specific structural features of 1-cyclohexyl-1H-pyrazole-3-carboxylic acid derivatives allow them to interact with the active or allosteric sites of various enzymes, leading to modulation of their catalytic activity.

Investigation of Other Enzyme Targets

The therapeutic potential of pyrazole-based compounds extends to a variety of other enzymatic targets implicated in different diseases.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. researchgate.netnih.gov Various pyrazole (B372694) derivatives have been evaluated as PTP1B inhibitors. researchgate.netnih.govglobalresearchonline.net Studies have shown that these compounds can act as potent and selective noncompetitive inhibitors of PTP1B. nih.gov Molecular docking analyses suggest that the pyrazole scaffold interacts with key amino acid residues in an allosteric binding site, such as TYR46, ASP48, and PHE182, leading to inhibition of the enzyme's phosphatase activity. researchgate.netnih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine catabolism. mdpi.com Its inhibition leads to the depletion of plastoquinone and carotenoids in plants, causing a characteristic bleaching effect, which makes it an important target for herbicides. nih.gov Pyrazole derivatives have been designed and synthesized as potent HPPD inhibitors. mdpi.comresearchgate.net For instance, certain pyrazole derivatives containing a benzoyl scaffold showed superior inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) compared to commercial herbicides like topramezone and mesotrione. mdpi.com Molecular docking studies indicate these compounds bind to the enzyme's active site, forming hydrophobic interactions with key residues. mdpi.com

O-acetylserine sulphhydrylase (OASS): OASS is an enzyme involved in cysteine biosynthesis in bacteria and is a target for developing new antibacterial agents. Research has identified 1H-pyrazole-5-carboxylic acid as a potent inhibitor of OASS. nih.gov This fragment-like compound was found to have a high ligand efficiency and binds to the enzyme's active site, presenting a promising starting point for the development of more potent antibacterial drugs. nih.gov

Glycosidases: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can help manage blood glucose levels in patients with type 2 diabetes. The pyrazole scaffold has emerged as a promising chemical template for developing α-glucosidase inhibitors.

In Vitro Antimicrobial and Antifungal Mechanistic Studies

Derivatives of pyrazole carboxylic acid have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens.

Growth Inhibition Against Specific Bacterial and Fungal Strains

Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives. A series of 1H-pyrazole-3-carboxylic acid derivatives were tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been screened against various bacterial and fungal pathogens, showing notable inhibitory effects, particularly against Candida species such as Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. mdpi.com

The table below summarizes the observed antimicrobial activities of various pyrazole carboxylic acid derivatives against selected microbial strains.

| Compound Class | Tested Organisms | Observed Activity |

| 1H-pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus (Gram-positive) | Antibacterial activity noted. |

| Escherichia coli, Pseudomonas putida (Gram-negative) | Antibacterial activity noted. | |

| Pyrazole-3-carboxylic and pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, Candida tropicalis, Candida glabrata | Demonstrated inhibitory effects. |

| Isoxazolol pyrazole carboxylate derivatives | Rhizoctonia solani (fungus) | Displayed strong antifungal activity, with one derivative showing an EC50 value of 0.37 μg/mL. |

| Pyrazole carboxamide derivatives | Alternaria porri, Marssonina coronaria (fungi) | Exhibited moderate antifungal activity. |

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

While the exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, several pathways have been proposed. Some studies suggest that the antibacterial effects of certain pyrazole-derived hydrazones are due to their ability to disrupt the bacterial cell wall. Other pyrazole derivatives are thought to function by inhibiting essential bacterial enzymes. For example, some have been predicted through in silico studies to act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. The lack of detailed mechanistic studies for most pyrazole derivatives highlights an area for future research to better understand their antimicrobial properties.

In Vitro Antiproliferative and Cytotoxic Mechanisms on Defined Cell Lines

The potential of pyrazole derivatives as anticancer agents has been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include inducing cell cycle arrest and apoptosis.

A range of pyrazole derivatives, including those with the pyrazole-3-carboxylic acid scaffold, have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 3.9 to 35.5 μM.

The mechanisms underlying these cytotoxic effects often involve the modulation of apoptotic pathways. Studies have shown that these compounds can activate pro-apoptotic proteins like Bax and p53, as well as effector enzymes like Caspase-3. Some pyrazole derivatives have been found to induce cell cycle arrest at the G0/G1 phase. Furthermore, certain derivatives have been shown to cause DNA damage, indicated by increased comet tail length in assays, suggesting they induce genotoxic stress that can lead to apoptosis. The cytotoxic effects appear to be cell-specific, with some derivatives showing high potency against one cell line but not another, which may be useful in designing targeted cancer therapies.

The table below presents a selection of reported antiproliferative activities for various pyrazole derivatives.

| Compound Class | Cell Line | IC50 Value (µM) |

| Pyrazole derivative (PYRIND) | MCF-7 (Breast Adenocarcinoma) | 39.7 ± 5.8 |

| Pyrazole derivative (TOSIND) | MDA-MB-231 (Breast Adenocarcinoma) | 17.7 ± 2.7 |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast Adenocarcinoma) | 3.9 - 35.5 |

| Pyrazole bis-carboxamide derivative (Compound 8) | HeLa (Cervical Carcinoma) | Moderate activity reported, but specific IC50 not provided. |

Cell Cycle Modulation and Apoptosis Induction Pathways

Research into various pyrazole derivatives has consistently highlighted their ability to influence the cell cycle and induce apoptosis in cancer cells. These compounds often exert their effects through complex signaling pathways, leading to the programmed cell death of malignant cells.

Derivatives of pyrazole have been shown to induce a dose- and time-dependent toxicity in cancer cells. For instance, certain pyrazole derivatives have been observed to cause cell cycle arrest, a crucial mechanism for halting the proliferation of cancer cells nih.gov. One study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated the ability of the most active compound to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells nih.gov.

The induction of apoptosis is a key indicator of the anticancer potential of a compound. Many pyrazole derivatives have been found to trigger apoptosis through various cellular mechanisms nih.gov. The activation of caspase-3, a key executioner caspase in the apoptotic pathway, has been noted in response to treatment with certain pyrazole compounds nih.gov. This activation is often a downstream event following other cellular stresses, such as the generation of reactive oxygen species (ROS) nih.gov. Flow cytometry analysis has confirmed the apoptotic process induced by some pyrazoline derivatives nih.gov.

Furthermore, the apoptotic potential of pyrazole derivatives is also linked to the modulation of key regulatory proteins. Studies have shown that some pyrazole compounds can up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2 nih.gov. This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the mitochondrial pathway of apoptosis.

Identification of Intracellular Targets (e.g., tubulin polymerization inhibition)

A significant intracellular target for many anticancer agents is the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of tubulin dynamics, either by inhibiting its polymerization or by stabilizing microtubules, can lead to cell cycle arrest and apoptosis.

Several studies have identified pyrazole and pyrazoline derivatives as potent inhibitors of tubulin polymerization nih.govnih.gov. These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase nih.gov.

For example, a study on novel cycloalkyl-fused 2,3-diaryl pyrazole derivatives identified a lead compound that exhibited potent inhibition of tubulin polymerization in vitro nih.gov. This compound was also found to alter the morphology of tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in HeLa cells nih.gov. Molecular docking simulations have further supported the interaction of these pyrazole derivatives with the tubulin protein nih.gov.

The following table summarizes the activity of a potent cycloalkyl-fused pyrazole derivative from a study on tubulin polymerization inhibitors.

| Compound ID | Cancer Cell Line | IC50 (μM) | Tubulin Polymerization Inhibition (in vitro) | Cell Cycle Arrest Phase | Reference |

| A10 | HeLa | 0.78 - 2.42 | Yes | G2/M | nih.gov |

This table is based on data for a cycloalkyl-fused 2,3-diaryl pyrazole derivative, not this compound itself.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective drugs. For pyrazole derivatives, SAR studies have provided valuable insights into the structural features required for their anticancer effects.

The nature and position of substituents on the pyrazole ring play a critical role in determining the biological activity. For instance, in a series of pyrazole-based inhibitors, the introduction of different lipophilic moieties at the N-1 position of the pyrazole ring was found to influence the inhibitory activity against certain enzymes nih.gov. While the introduction of a methyl or phenyl group at this position led to a decrease in activity in one study, a benzyl moiety did not cause a significant reduction nih.gov.

Regarding the influence of a cyclohexyl group, one study on pyrazole-thiadiazole-based EGFR inhibitors reported that a compound containing a cyclohexyl moiety (compound 6f ) showed no activity against the A549 lung cancer cell line, whereas analogs with allyl or phenyl groups at the same position exhibited significant activity acs.org. This suggests that for this particular scaffold and biological target, a bulky, flexible cycloalkyl group might not be favorable for activity.

The following table presents a selection of compounds and their activities from a study on pyrazole-thiadiazole derivatives, highlighting the impact of different substituents.

| Compound ID | R Group | Cancer Cell Line | IC50 (μM) | Reference |

| 6d | Allyl | A549 | 5.176 | acs.org |

| 6f | Cyclohexyl | A549 | No activity | acs.org |

| 6g | Phenyl | A549 | 1.537 | acs.org |

This table illustrates the impact of the R group on the anticancer activity of a specific series of pyrazole-thiadiazole derivatives.

These findings underscore the importance of systematic structural modifications to optimize the biological activity of pyrazole-based compounds. The specific impact of a cyclohexyl group at the N-1 position of a pyrazole-3-carboxylic acid scaffold on its ability to modulate the cell cycle, induce apoptosis, or inhibit tubulin polymerization remains an area for further investigation.

Advanced Applications and Coordination Chemistry of Pyrazole Carboxylic Acid Ligands

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and organic linkers like 1-cyclohexyl-1H-pyrazole-3-carboxylic acid leads to the formation of crystalline materials known as MOFs or CPs. nih.gov These materials are distinguished by their high porosity, large surface areas, and tunable structures, making them promising for a wide range of applications. researchgate.netmdpi.com

The structure of this compound offers specific features that are crucial in the crystal engineering of coordination polymers. acs.orgresearchgate.net The final architecture of a MOF or CP is heavily influenced by the geometry, flexibility, and coordination sites of the organic ligand.

Key structural aspects of this compound include:

Coordination Sites: The molecule provides two primary coordination sites: the carboxylate group (-COOH) and the N2 nitrogen atom of the pyrazole (B372694) ring. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), while the pyrazole nitrogen acts as a robust donor. This dual functionality allows it to bridge multiple metal centers, facilitating the formation of extended 1D, 2D, or 3D networks. rsc.org

N-substituent Group: The cyclohexyl group at the N1 position of the pyrazole ring is a critical design element. Its bulky and non-planar nature introduces significant steric hindrance, which can direct the self-assembly process, prevent dense packing, and promote the formation of porous structures. The flexibility of the cyclohexyl ring can also influence the final topology of the framework.

Synergistic Combination: The combination of the rigid pyrazole ring and the strong coordinating carboxylate group provides a solid foundation for the controlled construction of metal complexes with unique physicochemical properties. researchgate.net

Table 1: Structural Features of this compound and Their Influence on Framework Design

| Feature | Description | Impact on Framework Architecture |

|---|---|---|

| Pyrazole Ring | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Provides a rigid structural backbone and a key nitrogen coordination site (N2). Influences the electronic properties and stability of the framework. |

| Carboxylate Group | A functional group (-COOH) that can be deprotonated to form a carboxylate anion (-COO⁻). | Acts as a primary, versatile coordination site with multiple binding modes (monodentate, bidentate), enabling the connection of metal centers. |

| Cyclohexyl Substituent | A bulky, flexible, non-planar cycloalkane group attached to the N1 nitrogen. | Introduces steric hindrance, which can control the dimensionality of the framework, create porous cavities, and prevent interpenetration of networks. |

Metal-organic frameworks are excellent candidates for heterogeneous catalysis due to their high density of active sites, porous nature allowing substrate access, and structural uniformity. nih.govacs.org Pyrazolate-based MOFs, in particular, have shown exceptional stability and catalytic activity. nih.gov While specific studies detailing the use of MOFs derived from this compound in the Mannich reaction are not widely documented, the general principles suggest their potential.

The Mannich reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group and is a fundamental carbon-carbon bond-forming reaction in organic synthesis. MOFs can catalyze such reactions through several mechanisms:

Lewis Acidity: Open metal sites within the MOF structure can act as Lewis acids to activate the carbonyl group.

Brønsted Acidity/Basicity: Functional groups on the ligand, such as the uncoordinated pyrazole nitrogen, can act as Brønsted bases. For instance, pyrazole moieties left free within the pores can interact with guest species and potentially catalyze reactions. researchgate.net

Post-Synthetic Modification: The framework can be functionalized with specific catalytic groups to enhance performance. nih.gov

Zirconium-based MOFs constructed from pyrazole-carboxylic acid derivatives have demonstrated good conversion rates in Mannich catalytic reactions, highlighting the potential of this class of materials. researchgate.net The bulky cyclohexyl group could influence substrate selectivity by controlling access to the catalytic sites within the pores.

Luminescent MOFs (L-MOFs) are a class of materials that have attracted considerable attention for their potential use in chemical sensing. rsc.orgnih.gov The luminescence in these materials can originate from the organic ligand, the metal ion (particularly lanthanides), or guest molecules encapsulated within the pores. nih.govosti.gov The emission properties of L-MOFs can be highly sensitive to the presence of specific analytes, making them suitable for detector development. rsc.org

The fluorescence of a MOF can be modulated by interactions with analytes, leading to quenching (turn-off) or enhancement (turn-on) of the signal. MOFs built from pyrazole-carboxylic acid ligands have been successfully employed as fluorescent sensors for various substances, including metal ions and nitroaromatic explosives. researchgate.netnih.gov

For a MOF based on this compound, luminescence would likely be ligand-based, originating from the aromatic pyrazole core. The incorporation of the ligand into a rigid framework can enhance its quantum efficiency compared to the free molecule in solution. osti.gov The pores of such a MOF could be engineered to selectively bind certain analytes, which would then interact with the pyrazole ring, altering its electronic state and causing a detectable change in fluorescence. For example, MOFs containing pyrazole dicarboxylic acid have been shown to be effective in sensing Fe³⁺ ions. nih.gov

The inherent porosity of MOFs makes them prime candidates for gas storage, adsorption, and separation applications. mdpi.com The ability to tune pore size, pore volume, and surface chemistry allows for the design of MOFs that are selective for specific gas molecules, such as CO₂, H₂, or methane. rsc.org

Pyrazole-based MOFs have been investigated for these applications. Key factors for effective gas adsorption include:

High Surface Area and Pore Volume: A larger surface area provides more sites for gas molecules to adsorb.

Optimal Pore Size: Pores must be large enough to allow gas molecules to enter but small enough to maximize interactions with the surface.

Chemical Affinity: The framework's internal surface can be functionalized to have a high affinity for specific gases. Uncoordinated Lewis basic pyrazole nitrogen atoms within the framework, for instance, can enhance the adsorption of CO₂. rsc.org

The presence of the bulky cyclohexyl group in a MOF derived from this compound would likely create larger pores, which could be advantageous for storing larger gas molecules. The hydrophobic nature of the cyclohexyl group might also influence the selectivity of the material, for example, in separating hydrocarbons from more polar gases.

Table 2: Potential Gas Adsorption Properties of MOFs Based on Pyrazole Ligands

| Gas Molecule | Interaction Mechanism with Pyrazole-based MOF | Potential Application |

|---|---|---|

| **Carbon Dioxide (CO₂) ** | Lewis acid-base interaction between CO₂ and uncoordinated pyrazole nitrogen atoms. | Carbon capture and sequestration. |

| **Hydrogen (H₂) ** | Physisorption, primarily influenced by pore size and surface area. | Hydrogen storage for clean energy. |

| **Methane (CH₄) ** | van der Waals interactions with the organic linkers. | Natural gas storage. |

| Volatile Organic Compounds (VOCs) | Chemisorption or physisorption depending on the VOC and MOF functionality. researchgate.net | Air purification and environmental remediation. |

Coordination polymers that can absorb light and catalyze chemical reactions are of great interest for applications in solar energy conversion and environmental remediation. acs.orgacs.org Several studies have shown that CPs based on pyrazole carboxylic acid ligands can exhibit excellent photocatalytic activity for the degradation of organic pollutants, such as methylene blue, under visible light. rsc.orgrsc.org

The photocatalytic mechanism generally involves the organic ligand acting as a photosensitizer. Upon light absorption, the ligand is excited to a higher energy state and injects an electron into the metal center or generates reactive oxygen species (e.g., hydroxyl radicals) that degrade the pollutant. The pyrazole group itself has light-absorbing capabilities that can enhance the photocatalytic properties of the resulting coordination polymer. rsc.org The specific choice of metal ion is also crucial, as it influences the electronic structure and charge transfer properties of the material. acs.org

Role in Supramolecular Chemistry and Crystal Engineering

Beyond the formation of porous frameworks, this compound is a valuable building block in the broader fields of supramolecular chemistry and crystal engineering. acs.orgresearchgate.net These disciplines focus on understanding and controlling intermolecular interactions to create well-defined, functional solid-state architectures.

Application in Chemical Probe Development for Biological Research

Currently, there is a notable absence of published literature detailing the specific application of this compound as a chemical probe for biological research. While the pyrazole scaffold is a common feature in various biologically active molecules, the utility of this particular compound as a tool for studying biological systems has not been documented in available scientific databases. nih.gov

Utility in the Discovery and Optimization of Lead Compounds for Biological Research (Emphasis on chemical design and pre-clinical in vitro validation)

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its metabolic stability and versatile synthetic accessibility. nih.gov Pyrazole carboxylic acid derivatives, in particular, are significant structural motifs in the development of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eurekaselect.comnih.govresearchgate.net The strategic modification of substituents on the pyrazole ring is a key aspect of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

While direct studies on this compound in lead optimization are not extensively documented, research on its close structural isomer, 3-cyclohexyl-1H-pyrazole-5-carboxylic acid, provides valuable insights into the potential role of the cyclohexyl and pyrazole carboxylic acid moieties in drug design. This isomer was utilized as a building block in the synthesis of a series of 5-phenylpyrazolopyrimidinones, which were optimized for antitrypanosomal efficacy. The presence of a cyclohexyl group at a key position of the pyrazole scaffold was explored to understand its impact on the biological activity of the final compounds.

In a representative lead optimization study, systematic modifications of a lead compound are conducted to establish structure-activity relationships (SAR). This involves synthesizing analogs with various substituents to probe the chemical space around the core scaffold. The resulting compounds are then subjected to a battery of in vitro assays to determine their biological activity and other relevant properties.

For instance, in the optimization of pyrazole-based inhibitors, key parameters that are often evaluated include:

Potency: Measured as the concentration of the compound required to elicit a 50% response (e.g., IC₅₀ or EC₅₀) in a relevant biological assay.

Selectivity: Assessed by testing the compound against a panel of related biological targets to ensure it acts specifically on the intended target.

Metabolic Stability: Determined by incubating the compound with liver microsomes or hepatocytes to predict its metabolic fate in vivo.

Physicochemical Properties: Including solubility, lipophilicity (LogP), and permeability, which influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table illustrates typical data generated during the in vitro validation of a series of pyrazole derivatives in a lead optimization campaign.

| Compound ID | R1 Group | R2 Group | Target A IC₅₀ (µM) | Target B IC₅₀ (µM) | Metabolic Stability (t½, min) |

| Lead-1 | Phenyl | H | 1.2 | >50 | 15 |

| Analog-1a | 4-Chlorophenyl | H | 0.5 | >50 | 25 |

| Analog-1b | 4-Methoxyphenyl | H | 2.5 | >50 | 10 |

| Analog-1c | Phenyl | Methyl | 0.8 | 35 | 45 |

| Analog-1d | Cyclohexyl | H | 5.1 | >50 | 60 |

This is a representative data table and does not reflect actual experimental results for this compound.

The chemical design process in such studies often involves computational methods like molecular docking to predict the binding of the designed molecules to the target protein. These in silico predictions, combined with the in vitro data, guide the iterative process of designing and synthesizing new analogs with improved properties. The ultimate goal of this pre-clinical in vitro validation is to identify a lead candidate with a desirable balance of potency, selectivity, and drug-like properties to advance into further stages of drug development.

The versatility of the pyrazole-3-carboxylic acid scaffold allows for the introduction of a wide array of substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's properties. The carboxylic acid group itself can act as a key interaction point with biological targets, for instance, by forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. It can also serve as a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's physicochemical properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-cyclohexyl-1H-pyrazole-3-carboxylic acid?

- Methodology : Begin with a pyrazole core (e.g., ethyl pyrazole-3-carboxylate). Introduce the cyclohexyl group via alkylation using cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF). Hydrolyze the ester group using aqueous NaOH or LiOH to yield the carboxylic acid. Monitor reaction progress via TLC and purify via flash chromatography .

- Key Considerations : Optimize alkylation temperature (40–60°C) to minimize byproducts. Use anhydrous conditions to prevent ester hydrolysis during alkylation.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms cyclohexyl integration (δ ~1.0–2.5 ppm for cyclohexyl protons) and carboxylic acid proton (δ ~10–13 ppm).

- IR : Look for O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., carboxylic acid dimerization) and cyclohexyl conformation .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in biological systems?

- Approach : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic (pyrazole N-atoms) and electrophilic (carboxylic acid) sites. Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes like COX-2 or kinases, guiding structure-activity relationship (SAR) studies .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers address discrepancies in reported biological activities of pyrazole-3-carboxylic acid derivatives?

- Strategies :

- Use orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability assays) to distinguish direct target engagement from cytotoxicity.

- Synthesize analogs with targeted substitutions (e.g., halogenation at C4 or methyl groups on the cyclohexyl ring) to isolate functional group contributions .

Q. What factors govern the crystallization of this compound?

- Key Drivers :

- Hydrogen Bonding : Carboxylic acid dimers stabilize the lattice.

- Solvent Polarity : Use ethyl acetate/cyclohexane mixtures (polar/non-polar) to optimize crystal growth.

- Temperature : Slow cooling from 50°C enhances crystal quality .

Safety & Handling

Q. What safety measures are critical when handling this compound?

- Protocols :

- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C; incompatible with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .

- Decomposition Products : CO, CO₂, and NOₓ may form under high heat (>200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.